5-Nitro-gamma-tocopherol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

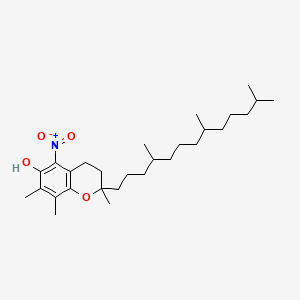

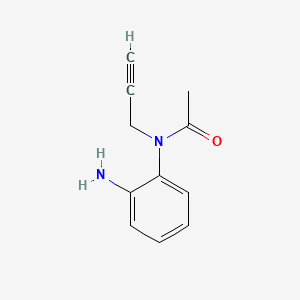

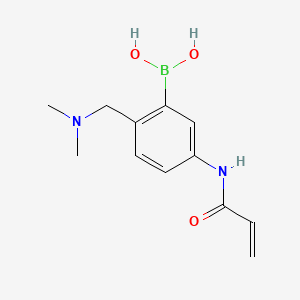

5-Nitro-gamma-tocopherol (NGT) is a derivative of gamma-tocopherol , which is a major form of vitamin E found in the North American diet. NGT is formed when gamma-tocopherol reacts with reactive nitrogen oxide species (RNOS), particularly peroxynitrite. This stable adduct plays a crucial role in inflammatory conditions and oxidative stress .

Scientific Research Applications

5-Nitro-gamma-tocopherol is elevated in the plasma of individuals with coronary heart disease, suggesting its role in the detoxification of reactive nitrogen oxide species in vivo (Morton et al., 2002).

In plant tissues, 5-Nitro-gamma-tocopherol is produced by the reaction of gamma-tocopherol with a nitric oxide radical. This reaction might be important for the regulation and detoxification of reactive nitrogen oxide species in plants (Desel et al., 2007).

The nitrosation chemistry of gamma-tocopherol, including the synthesis of 5-Nitro-gamma-tocopherol, has been studied, providing insights into the chemical reactions and potential applications of this compound (Patel et al., 2007).

Gamma-tocopherol's reaction with nitrogen dioxide in rat insulinoma cells leads to the formation of products like tocored and tocoyellow, indicating the unique reactivity of gamma-tocopherol towards NO2 and its potential in biomedical applications (Cooney et al., 1995).

The nitration of gamma-tocopherol by peroxynitrite and other nitrating systems has been explored, revealing its ability to scavenge electrophiles and its potential in mitigating oxidative stress (Patel et al., 2007).

Gamma-tocopherol, including its nitrated form, plays a role in detoxifying nitrogen dioxide, suggesting its importance in dietary intake and potential therapeutic applications (Cooney et al., 1993).

Nitration of gamma-tocopherol inhibits its metabolism by HepG2 cells, indicating that nitration may affect the bioavailability and metabolism of gamma-tocopherol in the human body (Wu et al., 2005).

The increase of 5-Nitro-gamma-tocopherol in human plasma exposed to cigarette smoke suggests its potential as a biomarker for nitrosative stress in smokers (Leonard et al., 2003).

The presence of increased 5-Nitro-gamma-tocopherol in the Alzheimer brain implicates its role in oxidative stress related to neurodegenerative diseases (Williamson et al., 2002).

Gamma-tocopherol supplementation in rats shows potential in inhibiting protein nitration and ascorbate oxidation, indicating its role in reducing inflammation-related oxidative stress (Jiang et al., 2002).

properties

IUPAC Name |

2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXLLWUKIIJNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-gamma-tocopherol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)

![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)